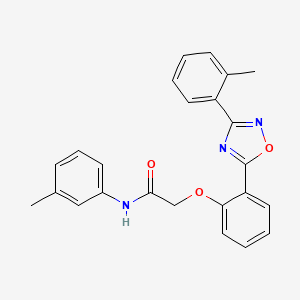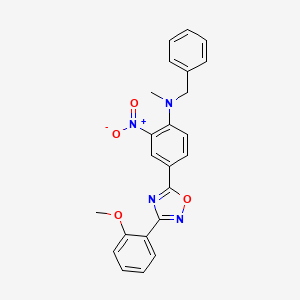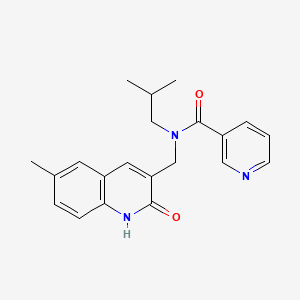
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, also known as Honokiol, is a natural compound found in the bark of the Magnolia tree. It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, Honokiol has gained attention from the scientific community for its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide is not fully understood, but it is believed to work by targeting various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. It has also been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
实验室实验的优点和局限性
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and use in experiments. It also has low toxicity, which makes it safe to use in experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide. One area of research is in developing new methods for synthesizing N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, which may make it easier to obtain and use in experiments. Another area of research is in identifying new therapeutic applications for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, particularly in treating neurological disorders and cardiovascular diseases. Additionally, research on the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide may lead to the development of new drugs that target similar pathways in the body.
合成方法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide can be synthesized using a variety of methods, including extraction from the bark of Magnolia trees, chemical synthesis, and microbial synthesis. The most commonly used method is the extraction from the bark of Magnolia trees, which involves using solvents to extract the compound from the bark.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating neurological disorders and cardiovascular diseases.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-5-4-8-22-11-16)13-18-10-17-9-15(3)6-7-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKMWMDGLCBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

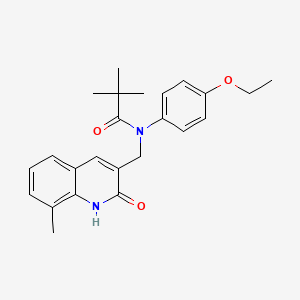

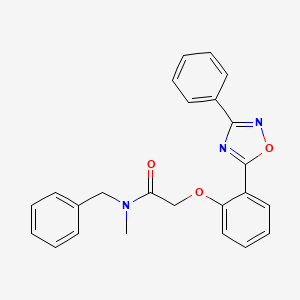
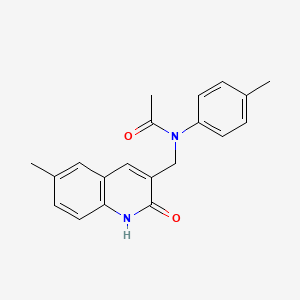
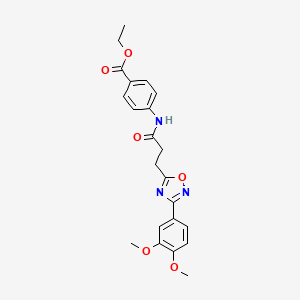


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)
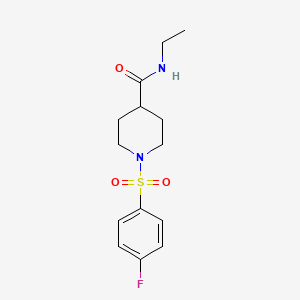

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
